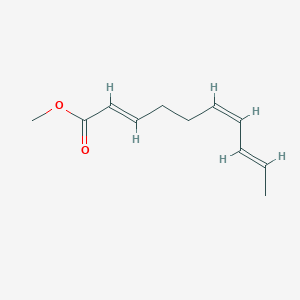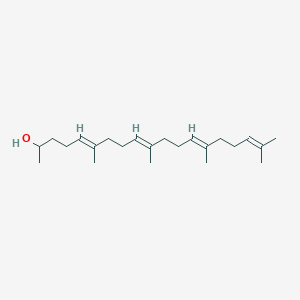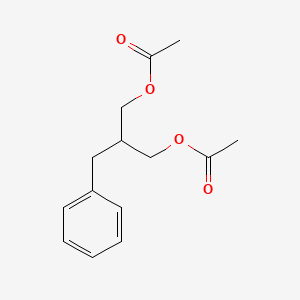![molecular formula C44H50ClN4.Br.2BrH B1142890 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) CAS No. 162411-30-5](/img/structure/B1142890.png)
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide and similar compounds involves a key synthetic step, which is the stereoselective reduction of the corresponding haloketone either to the halohydrin or directly to the epoxide. This process allows for the creation of erythro N-protected α-amino epoxides with specific configurations and functional groups derived from different amino acids (Albeck & Estreicher, 1997). A stereodivergent and enantioselective synthesis approach has been developed, starting from enantiomerically enriched anti N-diphenylmethyl-3-amino-1,2-diols, leading to erythro aminoalkyl epoxides through a sequence of protection, activation, and deprotection/cyclization steps (Castejon et al., 1995).
Aplicaciones Científicas De Investigación
Photovoltaic and Photoelectric Applications
1H-Benz[e]indolium derivatives have been explored for their potential in improving photoelectric conversion in dye-sensitized solar cells. For instance, certain carboxylated cyanine dyes related to this compound were found effective in enhancing the photoelectric conversion efficiency of nanocrystalline TiO2 solar cells, indicating their promise in solar energy applications (Wu et al., 2009).
Fluorescence and Electrochemical Applications
These compounds also show remarkable capabilities in fluorescence and electrochemical applications. For example, a study demonstrated the use of a polymethine dye as a fluorophore and an electroactive modulator, achieving reversible electrochemical fluorescence switching in the near-infrared region (Seo et al., 2014).
Cytotoxicity Studies
Research has been conducted on the cytotoxicity activity of chalcones derived from indole compounds related to 1H-Benz[e]indolium. These studies are significant in evaluating their potential therapeutic applications, particularly in cancer treatment (Mohammad & BAQİR ALİ, 2022).
Photophysical Properties
The photophysical properties of 1H-Benz[e]indolium derivatives are another area of interest. For instance, the aggregation behavior of an Indocyanine Cy5 dye was investigated, shedding light on the structural transformation of dye aggregates in solution and their potential applications in various fields (Berlepsch & Böttcher, 2015).
Detection and Sensing Applications
These compounds have been used in developing selective fluorescent probes for specific applications. For instance, a study highlighted the ability of a cyanine dye to distinguish amino-substituted thiophenols, demonstrating its potential in chemical sensing and detection (Sheng et al., 2016).
Propiedades
IUPAC Name |
3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50ClN4.3BrH/c1-43(2)38(48(28-10-26-46)36-22-18-30-12-5-7-16-34(30)40(36)43)24-20-32-14-9-15-33(42(32)45)21-25-39-44(3,4)41-35-17-8-6-13-31(35)19-23-37(41)49(39)29-11-27-47;;;/h5-8,12-13,16-25H,9-11,14-15,26-29,46-47H2,1-4H3;3*1H/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDMCWGSHZZAU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.Br.Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.Br.Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52Br3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
